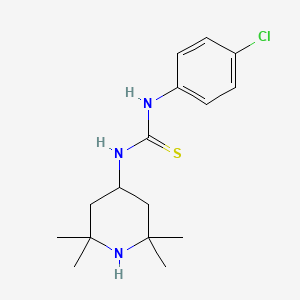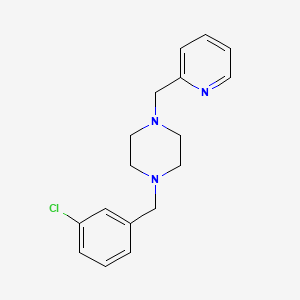![molecular formula C19H29N3O2S B5615292 (4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide](/img/structure/B5615292.png)
(4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Prolinamides, related to the compound of interest, can be synthesized from natural amino acids, serving as catalysts in asymmetric aldol reactions. The synthesis involves processes such as condensation and amidation under specific conditions to yield the desired prolinamide derivatives (Dai Jin-ling, 2011). Additionally, asymmetric cyclopropanations and direct aldol reactions catalyzed by L-prolinamide derivatives showcase the compound's involvement in organic synthesis (H. Davies et al., 1996).
Molecular Structure Analysis
The molecular structure and conformation of related L-prolinamide derivatives have been determined using techniques such as X-ray analysis, revealing a detailed hydrogen-bond system and crystal packing patterns (E. Benedetti et al., 1976). Such studies provide insight into the structural features that could be expected for (4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide.
Chemical Reactions and Properties
The reactivity and chemical properties of L-prolinamide derivatives are influenced by their structure. For example, the alpha-selenenylation reaction of aldehydes catalyzed by L-prolinamide demonstrates the compound's utility in synthetic chemistry, offering a pathway to synthesize versatile building blocks (Wei Wang et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior and application potential of L-prolinamide derivatives. Studies like the thermodynamic analysis of interactions involving N-acetyl-L-prolinamide provide data on solute interactions and enthalpic coefficients, which are essential for comprehending the compound's physical characteristics (G. Blackburn et al., 1985).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the compound's applicability in various fields. For example, the enantioselective synthesis and catalytic activities of prolinamide derivatives in aldol reactions highlight their chemical properties and potential applications in organic synthesis (Guangning Ma et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-N,N-diethyl-1-methyl-4-[[2-(2-methylphenyl)sulfanylacetyl]amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-5-22(6-2)19(24)16-11-15(12-21(16)4)20-18(23)13-25-17-10-8-7-9-14(17)3/h7-10,15-16H,5-6,11-13H2,1-4H3,(H,20,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJAOQHWWQMVMD-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C)NC(=O)CSC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1C)NC(=O)CSC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5615211.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)
![1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615225.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)
![4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
![1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5615247.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)
![[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5615262.png)
![2-(isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5615265.png)
![1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5615266.png)

![3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5615281.png)